N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a pyrazole core substituted with a cyclopropyl group at the 5-position and a methyl group at the 1-position. The benzenesulfonamide moiety is linked via a methylene bridge to the pyrazole’s 3-position.
The compound’s synthesis likely involves:
Cyclopropanation of a precursor to introduce the cyclopropyl group.
Formation of the pyrazole ring via cyclocondensation.
Alkylation to install the methyl group.
Coupling of the pyrazole intermediate with benzenesulfonamide via a methylene linker.
Characterization methods such as NMR, FTIR, and mass spectrometry are critical for structural confirmation .
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-17-14(11-7-8-11)9-12(16-17)10-15-20(18,19)13-5-3-2-4-6-13/h2-6,9,11,15H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLDIYFRNFIGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide typically involves the following steps:
Preparation of 5-cyclopropyl-1-methyl-1H-pyrazol-3-ylmethylamine: This intermediate can be synthesized through the reaction of cyclopropylamine with appropriate reagents under controlled conditions.
Sulfonation Reaction: The intermediate is then treated with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled environments to ensure the purity and yield of the product. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound is being investigated for its therapeutic properties. It has shown promise in the treatment of certain diseases due to its ability to modulate biological pathways.
Industry: In industry, the compound is used in the development of new materials and chemicals. Its unique structure and properties make it suitable for applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes and receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their structural differences:
Key Observations:
- Cyclopropyl vs.
- Linker Flexibility: The methylene linker (-CH₂-) in the target compound may improve conformational flexibility compared to the imine (-CH=N-) in ’s analog, possibly affecting receptor binding kinetics.
- Sulfonamide Positioning: Unlike celecoxib, where the sulfonamide is directly attached to the pyrazole, the methylene spacer in the target compound could reduce electronic interactions with target proteins.
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C16H18F3N3O2S
- Molecular Weight : 373.39 g/mol
- IUPAC Name : N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
Biological Activity Overview
Research indicates that compounds containing pyrazole moieties exhibit various biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific compound this compound has shown promise in these areas.
1. Antibacterial Activity
Studies have demonstrated that pyrazole derivatives possess moderate antibacterial effects. For instance, a related study on pyrazolyl-ureas showed activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) around 250 μg/mL . The structural similarity of this compound suggests it may exhibit similar activity.
2. Anti-inflammatory Activity
Pyrazole compounds are known for their ability to inhibit pro-inflammatory cytokines. A related pyrazole compound demonstrated an IC50 value of 53 nM against p38 MAPK, a key enzyme in inflammatory pathways . This suggests that this compound could also modulate inflammatory responses.
3. Anticancer Potential
Research into pyrazole derivatives has identified several compounds with anticancer properties. For example, some derivatives have shown efficacy in inhibiting tumor growth and proliferation in various cancer cell lines . The potential for this compound to act as an anticancer agent warrants further investigation.
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Compounds with similar structures often inhibit key enzymes involved in inflammatory and cancer pathways.
- Cytokine Modulation : By affecting cytokine production, these compounds can alter immune responses.
Data Summary and Research Findings
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antibacterial | MIC ~250 μg/mL | |
| Anti-inflammatory | IC50 ~53 nM on p38 MAPK | |
| Anticancer | Growth inhibition in cancer cell lines |
Case Studies
Several studies have explored the efficacy of pyrazole derivatives:
- Antibacterial Study : A series of pyrazole-based compounds were tested against various bacterial strains, revealing moderate antibacterial activity.
- Inflammation Model : In vitro studies indicated that certain pyrazole derivatives significantly reduced TNFα levels in stimulated cells.
- Cancer Cell Line Testing : Pyrazole derivatives were evaluated for their effects on cell proliferation in human cancer cell lines, showing promising results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
